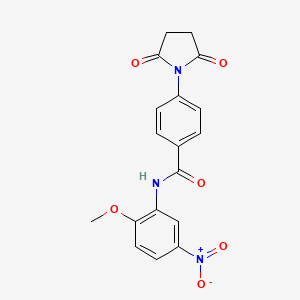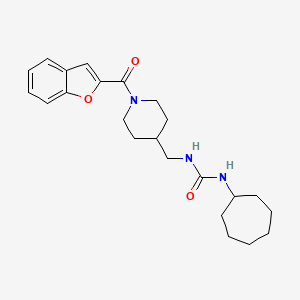
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea is a novel molecule that may have potential applications in medicinal chemistry. The benzofuran moiety is a common feature in many biologically active compounds, and its incorporation into new structures is a strategy to develop therapeutic agents with improved efficacy and selectivity. The piperidine ring is another pharmacophore that is often seen in drug design due to its versatility and the ability to modulate biological activity. The combination of these features in the molecule suggests that it could be of interest for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of novel piperidine derivatives were designed and synthesized, incorporating different substituents to enhance their biological activity . Although the exact synthesis of 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea is not detailed in the provided papers, similar synthetic strategies could be employed. Typically, such compounds are synthesized through multi-step reactions involving the formation of the piperidine ring, followed by the introduction of the benzofuran moiety and subsequent modifications to add the urea functionality.
Molecular Structure Analysis
The molecular structure of the compound includes several key features that are likely to influence its biological activity. The benzofuran ring system is known for its ability to interact with various biological targets through π-π stacking and hydrophobic interactions. The piperidine ring can adopt different conformations, which may affect the overall shape of the molecule and its ability to fit into the binding pockets of enzymes or receptors. The presence of a urea group could facilitate hydrogen bonding with biological macromolecules, potentially enhancing the compound's affinity and selectivity for its targets.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The benzofuran moiety could undergo electrophilic substitution reactions, while the piperidine nitrogen might be involved in nucleophilic addition or substitution reactions. The urea group could participate in the formation of hydrogen bonds, which is a key interaction in many biological processes. Additionally, the compound could be modified through various chemical reactions to produce derivatives with altered properties, which could be useful in optimizing its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea would be expected to include moderate solubility in organic solvents, given the presence of both polar (urea) and nonpolar (benzofuran and cycloheptyl) regions in the molecule. The melting point, boiling point, and stability of the compound would depend on the rigidity of the molecular structure and the strength of intermolecular interactions. The compound's lipophilicity, a key determinant of its ability to cross biological membranes, would be influenced by the balance between its hydrophobic and hydrophilic regions.
Propriétés
IUPAC Name |
1-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-cycloheptylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c27-22(21-15-18-7-5-6-10-20(18)29-21)26-13-11-17(12-14-26)16-24-23(28)25-19-8-3-1-2-4-9-19/h5-7,10,15,17,19H,1-4,8-9,11-14,16H2,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJFJWGSRASZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-cycloheptylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

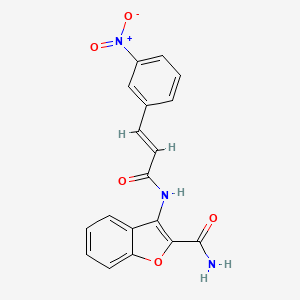
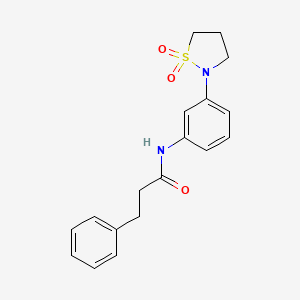
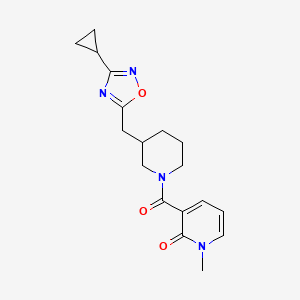
![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2543780.png)
![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2543783.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B2543784.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)

![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)
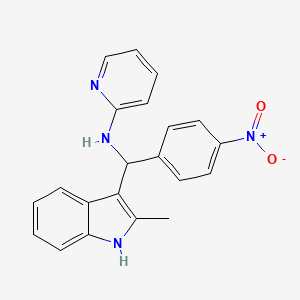
![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)
